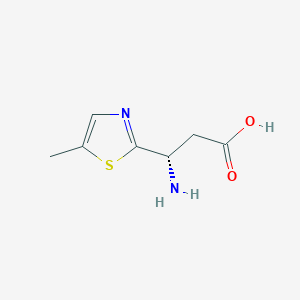![molecular formula C11H16BrNO B13309852 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13309852.png)
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamino chain, which is further connected to a propanol group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-bromophenyl ethylamine with propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The process involves heating the reactants to a specific temperature and maintaining this temperature for a set period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the amino and propanol groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromophenyl)propan-1-ol: Similar structure but with the bromine atom in a different position.
3-Amino-1-propanol: Lacks the bromophenyl group, making it less hydrophobic and less reactive in certain reactions
Uniqueness
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol is unique due to the presence of the bromophenyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound in the synthesis of more complex molecules and in studying specific biological interactions .
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
3-[1-(3-bromophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3 |
Clave InChI |
XEZIKMVNFQSFCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)Br)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
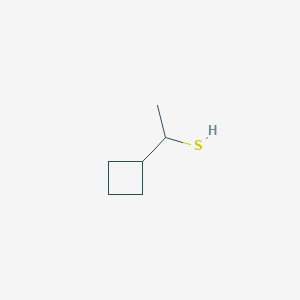
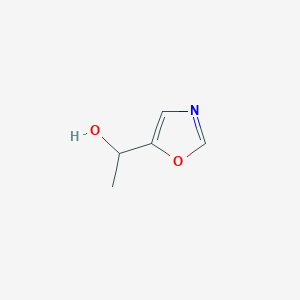

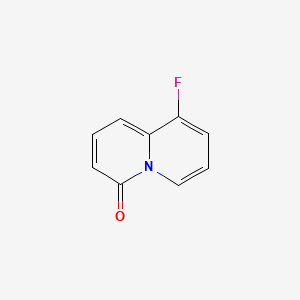
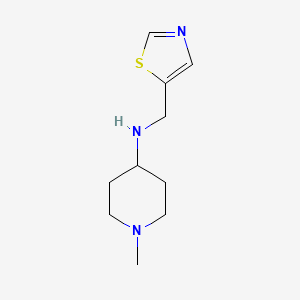


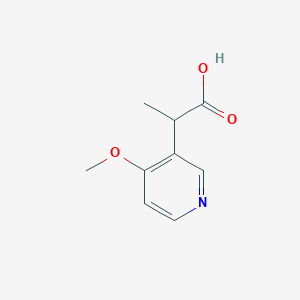
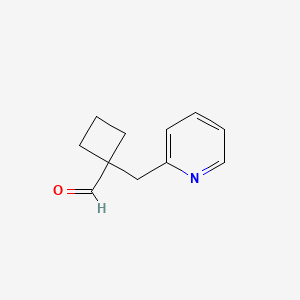
![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)

